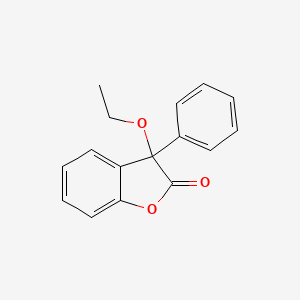

2(3H)-Benzofuranone, 3-ethoxy-3-phenyl-

Description

Contextualization within Benzofuranone Chemistry

Benzofuranones are a class of bicyclic compounds containing a benzene (B151609) ring fused to a furanone ring. This structural motif is found in a plethora of natural products and synthetic molecules, many of which exhibit significant biological activities. nih.gov The chemistry of benzofuranones is rich and varied, with research focusing on their synthesis, reactivity, and application. The introduction of substituents at the 3-position, as seen in 2(3H)-Benzofuranone, 3-ethoxy-3-phenyl-, is a key area of exploration, as it allows for the fine-tuning of the molecule's steric and electronic properties.

The synthesis of 3-substituted 2(3H)-benzofuranones can be achieved through various methods, including Friedel-Crafts alkylation, which often involves the reaction of phenols with appropriate reagents in the presence of a Lewis acid. smolecule.com Regioselective synthesis strategies have also been developed to control the precise placement of substituents on the benzofuranone core. smolecule.com The reactivity of these compounds is also a subject of study, with reactions such as decarbonyl-oxidation being explored. smolecule.com

Significance of the 2(3H)-Benzofuranone Core as a Chemical Scaffold

The 2(3H)-benzofuranone core is widely recognized as a "privileged scaffold" in medicinal chemistry. This term denotes a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for the development of new therapeutic agents. Derivatives of the 2(3H)-benzofuranone core have been shown to possess a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. nih.govnih.gov

The versatility of the benzofuranone scaffold lies in its ability to be readily functionalized at various positions, allowing for the creation of large and diverse chemical libraries for drug discovery screening. The specific substitution pattern in 2(3H)-Benzofuranone, 3-ethoxy-3-phenyl- imparts a unique three-dimensional structure that could lead to specific interactions with biological macromolecules. smolecule.com

Academic Research Focus and Unexplored Facets of 2(3H)-Benzofuranone, 3-ethoxy-3-phenyl-

While the broader class of benzofuranones has been extensively studied, dedicated academic research solely focused on 2(3H)-Benzofuranone, 3-ethoxy-3-phenyl- appears to be in its nascent stages. Current research interest in this specific compound is largely centered on its potential as a building block in organic synthesis and as a scaffold for the development of novel bioactive molecules. smolecule.com

The presence of both an ethoxy and a phenyl group at the C3 position creates a chiral center, suggesting that the enantioselective synthesis and the biological evaluation of individual enantiomers could be a fruitful area of investigation. The unique electronic environment created by these substituents may also lead to novel reactivity and applications in areas such as catalysis or materials science. smolecule.com

Unexplored facets of this compound include a thorough investigation of its pharmacological profile across a wide range of biological targets. Detailed studies on its mechanism of action, should any biological activity be discovered, are also lacking. Furthermore, its potential in materials science, for instance, as a component in the development of new polymers or coatings with specific optical or electronic properties, remains largely unexamined. smolecule.com

Chemical and Physical Properties of 2(3H)-Benzofuranone, 3-ethoxy-3-phenyl-

| Property | Value |

| Molecular Formula | C₁₆H₁₄O₃ |

| Molecular Weight | 254.28 g/mol |

| IUPAC Name | 3-ethoxy-3-phenyl-1-benzofuran-2-one |

| CAS Number | 62231-08-7 |

This data is compiled from publicly available chemical databases. smolecule.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

62231-08-7 |

|---|---|

Molecular Formula |

C16H14O3 |

Molecular Weight |

254.28 g/mol |

IUPAC Name |

3-ethoxy-3-phenyl-1-benzofuran-2-one |

InChI |

InChI=1S/C16H14O3/c1-2-18-16(12-8-4-3-5-9-12)13-10-6-7-11-14(13)19-15(16)17/h3-11H,2H2,1H3 |

InChI Key |

DOHHPBAKMKBODF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1(C2=CC=CC=C2OC1=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Mechanistic Investigations and Reactivity of 2 3h Benzofuranone, 3 Ethoxy 3 Phenyl

Exploration of Reaction Pathways and Intermediate Species

The reactivity of 3-substituted-2(3H)-benzofuranones, such as the 3-ethoxy-3-phenyl derivative, is characterized by several key transformation pathways. One of the most notable is the decarbonyl-oxidation reaction, which converts 3-arylbenzofuran-2(3H)-ones into 2-hydroxybenzophenones. beilstein-archives.orgbeilstein-journals.org This process is typically conducted under mild, transition-metal-free conditions, often utilizing a base like cesium carbonate in a solvent such as tetrahydrofuran (B95107) (THF) that can generate hydroperoxides. beilstein-archives.orgbeilstein-journals.orgresearchgate.net

The synthesis of the 2(3H)-benzofuranone core itself is often achieved through methods like the SbCl₃-catalyzed Friedel–Crafts alkylation of phenols with benzylic alcohols. beilstein-archives.orgresearchgate.net

The mechanism of the decarbonyl-oxidation reaction has been investigated through experimental and spectroscopic studies, revealing a pathway involving several key intermediates. beilstein-archives.org A plausible reaction mechanism begins with the abstraction of the proton at the C-3 position by a base, leading to the formation of an enolate intermediate (A). beilstein-archives.orgresearchgate.net This enolate then reacts with a hydroperoxide species, generated in-situ from the solvent, to form a peroxy intermediate (B). beilstein-archives.orgresearchgate.net Subsequent reaction with a peroxy radical is proposed to generate another intermediate (C), which ultimately undergoes hydrolysis and decarbonylation to yield the final 2-hydroxybenzophenone (B104022) product. researchgate.net

Plausible Intermediates in Decarbonyl-Oxidation

| Intermediate | Description |

|---|---|

| Enolate (A) | Formed by base-catalyzed proton abstraction at the C-3 position. researchgate.net |

| Peroxy Intermediate (B) | Generated from the reaction of the enolate with a hydroperoxide. researchgate.net |

| Intermediate (C) | Formed after the reaction of intermediate B with a peroxy radical. researchgate.net |

Radical Mechanisms in Benzofuranone Transformations, including Decarbonyl-Oxidation

There is strong evidence supporting the involvement of radical species in the decarbonyl-oxidation of 3-arylbenzofuran-2(3H)-ones. researchgate.net The reaction's progression is dependent on solvents known to produce hydroperoxides, which are precursors to radical species. beilstein-journals.org

Control experiments have provided direct confirmation of a radical-mediated pathway. The introduction of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), a well-known radical quencher, into the reaction mixture significantly inhibits the transformation, resulting in very poor yields of the product. beilstein-journals.orgresearchgate.net This quenching effect strongly indicates that the reaction proceeds, at least in part, through a radical mechanism. beilstein-journals.org The proposed mechanism involves the generation of a peroxy radical that participates in the formation of key intermediates. beilstein-archives.org Furthermore, the reaction does not proceed effectively in degassed solvents, which would limit the formation of hydroperoxides from atmospheric oxygen, further underscoring the role of these radical precursors. researchgate.net

Electrophilic and Nucleophilic Reactivity Profiles of the Benzofuranone Scaffold

The 2(3H)-benzofuranone scaffold possesses both electrophilic and nucleophilic characteristics, making it a versatile synthon. The carbonyl group at the C-2 position imparts electrophilic character, making it susceptible to attack by nucleophiles.

Conversely, the hydrogen atom at the C-3 position is acidic and can be removed by a base to form a nucleophilic enolate. This enolate is a key intermediate in reactions such as the decarbonyl-oxidation pathway. beilstein-archives.orgresearchgate.net The formation of this nucleophile allows for subsequent reactions with electrophiles, such as the in-situ generated hydroperoxides. researchgate.net The dual reactivity profile is fundamental to the transformations observed for this class of compounds. The benzofuranone ring system is considered a "privileged scaffold" in medicinal chemistry, partly due to its versatile reactivity and ability to engage in various chemical interactions. nih.gov

Intramolecular Rearrangements and Cycloisomerization Studies

Intramolecular rearrangements are significant in the chemistry of benzofuranone systems. For instance, studies on the oxidation of substituted 2,3-benzofurans have shown that the initially formed epoxide intermediates can undergo rearrangement. mdpi.com This rearrangement can lead to the formation of 2(3H)-benzofuranone structures, such as 3-methylbenzofuran-2(3H)-one from the corresponding epoxide, through a 1,2-alkyl migration. mdpi.com

Cycloisomerization reactions are also a key strategy for the synthesis of the benzofuran (B130515) ring system from non-aromatic precursors, rather than a reaction of the benzofuranone itself. researchgate.net For example, furo[3,4-b]benzofuran-1(3H)-ones can be synthesized via a catalytic carbonylative double cyclization of 2-(3-hydroxy-1-yn-1-yl)phenols. researchgate.net These studies highlight the accessibility of the benzofuranone core through intramolecular cyclization pathways, which are crucial for building the heterocyclic framework.

Computational Chemistry and Theoretical Studies on 2 3h Benzofuranone, 3 Ethoxy 3 Phenyl

Theoretical Insights into Reaction Mechanisms and Transition States

While specific theoretical studies on the reaction mechanism and transition states for the synthesis of 2(3H)-Benzofuranone, 3-ethoxy-3-phenyl- are not extensively documented in the literature, computational chemistry offers established methodologies to explore plausible synthetic pathways. The formation of 3-substituted benzofuranones can proceed through various routes, and theoretical calculations are instrumental in elucidating the intricate details of these transformations.

One common approach to forming the 3-substituted benzofuranone core is through the cyclization of appropriately substituted precursors. For instance, the synthesis of 3-arylbenzofuran-2(3H)-ones has been achieved via a SbCl3-catalyzed Friedel–Crafts alkylation of phenols with benzylic alcohols. beilstein-archives.org A plausible reaction mechanism for such a transformation would involve the formation of a carbocation intermediate from the benzylic alcohol, followed by electrophilic attack on the phenol (B47542) ring and subsequent intramolecular cyclization. Computational studies, typically employing Density Functional Theory (DFT), can be used to model this reaction pathway. By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface can be constructed. This allows for the determination of activation barriers and reaction energies, providing insights into the feasibility and kinetics of the proposed mechanism.

Another synthetic strategy involves a [3 + 2] cascade reaction of an aryl acetate (B1210297) with a suitable dienophile, which has been developed for the synthesis of 3-aryl-3H-benzofuranone derivatives. rsc.org Theoretical modeling of such a cycloaddition reaction would focus on elucidating the nature of the transition state, determining whether the reaction proceeds via a concerted or stepwise mechanism. The stereochemical outcome of the reaction can also be predicted by comparing the energies of different transition state geometries.

Furthermore, computational studies on related reactions, such as the metal-free cyanomethylation of aryl alkynoates, demonstrate the power of theoretical chemistry in understanding complex reaction mechanisms involving radical intermediates. nih.gov In this study, DFT and high-level coupled-cluster methods were used to map out the reaction pathway, identifying the rate-determining step and key intermediates. nih.gov A similar approach could be applied to investigate potential radical-mediated pathways for the functionalization of the benzofuranone scaffold.

Table 1: Representative Theoretical Approaches for Studying Reaction Mechanisms of Benzofuranone Synthesis

| Computational Method | Information Gained | Example Application |

| Density Functional Theory (DFT) | Potential energy surface, activation energies, reaction kinetics | Elucidating the mechanism of Friedel-Crafts alkylation for the synthesis of 3-arylbenzofuranones. |

| Coupled-Cluster (CC) Methods | Highly accurate energies for key stationary points | Refining the energetics of transition states in complex, multi-step reactions. |

| Nudged Elastic Band (NEB) | Finding the minimum energy path between reactants and products | Mapping the reaction coordinate for intramolecular cyclization reactions. |

This table presents common computational methods and their applications in studying reaction mechanisms relevant to the synthesis of substituted benzofuranones. The data is illustrative of the methodologies employed in the field.

Prediction of Non-Linear Optical (NLO) Properties

Organic molecules with extended π-conjugation and donor-acceptor functionalities are of significant interest for their non-linear optical (NLO) properties, which are crucial for applications in optoelectronics and photonics. The 2(3H)-Benzofuranone, 3-ethoxy-3-phenyl- scaffold, with its aromatic rings and potential for further functionalization, is a candidate for exhibiting NLO behavior. Computational chemistry provides a direct route to predict and understand the NLO properties of such molecules.

The key NLO property at the molecular level is the first hyperpolarizability (β). DFT is the most widely used computational method for predicting β. Various hybrid functionals, such as B3LYP, CAM-B3LYP, and LC-ωPBE, are employed to calculate the response of the molecule to an external electric field. The choice of functional is critical, as it has been shown that functionals with a larger percentage of Hartree-Fock exchange, or those with long-range corrections, often provide more accurate predictions of hyperpolarizabilities, especially for charge-transfer systems. nih.gov

For a molecule like 2(3H)-Benzofuranone, 3-ethoxy-3-phenyl-, the presence of the phenyl group and the potential for introducing electron-donating or electron-withdrawing substituents on the aromatic rings can significantly influence its NLO response. Theoretical studies on donor-acceptor substituted (E)-benzaldehyde phenylhydrazone have systematically investigated the effect of substituents on the first hyperpolarizability, demonstrating that the strategic placement of donor and acceptor groups can lead to a substantial enhancement of the NLO properties. nih.gov A similar computational screening could be performed on derivatives of 2(3H)-Benzofuranone, 3-ethoxy-3-phenyl- to identify candidates with superior NLO performance.

Table 2: Calculated First Hyperpolarizability (β) for Representative Donor-Acceptor Substituted Organic Molecules

| Molecule | Donor Group | Acceptor Group | DFT Functional | Calculated β (10⁻³⁰ esu) |

| (E)-BPH-NO₂ | - | -NO₂ | CAM-B3LYP | 15.8 |

| (E)-BPH-CN | - | -CN | CAM-B3LYP | 12.3 |

| NMe₂-(E)-BPH-NO₂ | -NMe₂ | -NO₂ | CAM-B3LYP | 45.7 |

| OH-(E)-BPH-CN | -OH | -CN | CAM-B3LYP | 28.9 |

This table presents representative data for the calculated first hyperpolarizability of donor-acceptor substituted (E)-benzaldehyde phenylhydrazone (BPH), a model system for understanding NLO properties in organic molecules. The data is illustrative and intended to show the effect of substituents on the NLO response. Data adapted from a computational study on (E)-benzaldehyde phenylhydrazone derivatives. nih.gov

NMR Chemical Shift Simulations for Structural Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The prediction of NMR chemical shifts through computational methods has become a routine and powerful complement to experimental measurements, aiding in the assignment of complex spectra and the verification of proposed structures.

The most common method for calculating NMR chemical shifts is the Gauge-Including Atomic Orbital (GIAO) approach, typically used in conjunction with DFT. youtube.com This method calculates the nuclear magnetic shielding tensors for each nucleus in the molecule. The calculated shielding values are then converted to chemical shifts by referencing them to the calculated shielding of a standard compound, such as tetramethylsilane (TMS).

For 2(3H)-Benzofuranone, 3-ethoxy-3-phenyl-, with its multiple aromatic and aliphatic protons and carbons, a complete and unambiguous assignment of the ¹H and ¹³C NMR spectra can be challenging. DFT-GIAO calculations can provide theoretical chemical shifts for each nucleus, which can be compared with the experimental spectrum. A good correlation between the calculated and experimental shifts provides strong evidence for the correctness of the assigned structure.

Moreover, computational NMR studies can be particularly useful in distinguishing between possible isomers or stereoisomers. For example, if there were any ambiguity about the connectivity or stereochemistry of the ethoxy and phenyl groups at the 3-position, comparing the experimental NMR data with the calculated shifts for all possible isomers would likely provide a definitive answer. Systematic investigations of DFT-GIAO for predicting ¹⁵N NMR chemical shifts have shown that this method can be highly effective in identifying the correct regio-isomer, oxidation state, and protonation state. rsc.org Similar accuracy can be expected for ¹H and ¹³C chemical shift predictions with appropriate computational protocols.

Table 3: Comparison of Hypothetical Experimental and Calculated ¹³C NMR Chemical Shifts for a 3-Substituted 2(3H)-Benzofuranone Derivative

| Carbon Atom | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) | Difference (ppm) |

| C=O | 175.2 | 174.8 | 0.4 |

| C-3 | 85.6 | 86.1 | -0.5 |

| C-3a | 128.9 | 129.3 | -0.4 |

| C-4 | 122.1 | 122.5 | -0.4 |

| C-5 | 130.5 | 130.0 | 0.5 |

| C-6 | 125.4 | 125.8 | -0.4 |

| C-7 | 115.8 | 116.2 | -0.4 |

| C-7a | 155.3 | 154.9 | 0.4 |

This table provides a hypothetical comparison between experimental and DFT-GIAO calculated ¹³C NMR chemical shifts for a representative 3-substituted 2(3H)-benzofuranone structure. The data is illustrative of the expected accuracy of such calculations and their utility in structural verification.

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2(3H)-Benzofuranone, 3-ethoxy-3-phenyl-. Analysis of both ¹H and ¹³C NMR spectra allows for the precise assignment of each atom's position within the molecule, offering insights into its stereochemistry and regiochemistry.

Due to the presence of a chiral center at the C3 position, the methylene (B1212753) protons (-O-CH₂-CH₃) of the ethoxy group are diastereotopic. This magnetic non-equivalence is expected to result in a complex multiplet signal for these protons in the ¹H NMR spectrum, likely appearing as an ABX₃ spin system. The analysis of vicinal coupling constants in five-membered rings, such as the dihydrofuranone ring in this molecule, can be complex, but it is crucial for determining the relative stereochemistry.

Expected ¹H NMR Spectral Data:

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Aromatic Protons (Benzofuranone) | 7.0 - 7.8 | m |

| Aromatic Protons (Phenyl) | 7.2 - 7.5 | m |

| Methylene Protons (-O-CH₂-CH₃) | 3.6 - 3.8 | m (diastereotopic) |

| Methyl Protons (-O-CH₂-CH₃) | 1.1 - 1.3 | t |

Expected ¹³C NMR Spectral Data:

| Carbon | Expected Chemical Shift (ppm) |

| Carbonyl (C=O) | 170 - 175 |

| Quaternary Carbon (C3) | 90 - 100 |

| Aromatic Carbons | 110 - 155 |

| Methylene Carbon (-O-CH₂-CH₃) | 60 - 70 |

| Methyl Carbon (-O-CH₂-CH₃) | 14 - 16 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in 2(3H)-Benzofuranone, 3-ethoxy-3-phenyl-, and for analyzing its molecular vibrations.

The most prominent feature in the IR spectrum is the strong absorption band corresponding to the stretching vibration of the lactone carbonyl group (C=O). For the parent compound, 2(3H)-benzofuranone, this stretching frequency is observed in the region of 1640-1660 cm⁻¹. beilstein-journals.orgrsc.org The substitution at the C3 position with an ethoxy and a phenyl group is expected to influence the electronic environment of the carbonyl group, potentially causing a shift in its characteristic absorption frequency.

Characteristic Vibrational Frequencies:

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Lactone C=O | Stretching | 1740 - 1780 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-O (Ether & Lactone) | Stretching | 1000 - 1300 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the 2(3H)-Benzofuranone, 3-ethoxy-3-phenyl- molecule. The benzofuranone core constitutes the primary chromophore, and its absorption characteristics are modulated by the attached phenyl and ethoxy groups.

The UV-Vis spectrum is expected to exhibit absorption bands corresponding to π → π* transitions within the aromatic rings and the carbonyl group, as well as n → π* transitions associated with the non-bonding electrons of the oxygen atoms. The phenyl group, being in conjugation with the benzofuranone system, is likely to cause a bathochromic (red) shift of the absorption maxima compared to the unsubstituted parent compound.

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While a crystal structure for 2(3H)-Benzofuranone, 3-ethoxy-3-phenyl- has not been reported, analysis of related compounds, such as 3-(Propan-2-ylidene)benzofuran-2(3H)-one, provides valuable insights into the expected molecular architecture. researchgate.net

The benzofuranone ring system is anticipated to be nearly planar. The phenyl and ethoxy substituents at the C3 position will adopt a specific conformation to minimize steric hindrance. X-ray crystallographic data would provide precise bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry established by NMR. Furthermore, the crystal packing analysis would reveal the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the solid-state properties of the compound.

Expected Crystallographic Parameters (based on analogs):

| Parameter | Expected Value |

| C=O Bond Length | ~1.20 Å |

| C-O (lactone) Bond Length | ~1.35 Å |

| C-O (ether) Bond Length | ~1.43 Å |

| Benzofuranone Ring | Largely planar |

Derivatization and Functionalization Strategies of the 2 3h Benzofuranone, 3 Ethoxy 3 Phenyl Scaffold

Introduction of Diverse Substituents onto the Benzofuranone Framework

The most direct method for introducing substituents onto the benzofuranone aromatic ring involves utilizing appropriately substituted starting materials during the initial synthesis. The classical approach to constructing the 2(3H)-benzofuranone core often involves the cyclization of an α-phenoxycarbonyl compound, which is typically derived from a substituted phenol (B47542). oregonstate.edu Therefore, the selection of a phenol bearing the desired substituents is a primary strategy for regioselective synthesis. oregonstate.edu

For instance, a common synthetic route involves the tandem Friedel-Crafts acylation and lactonization of substituted phenols with mandelic acid derivatives. researchgate.net By choosing phenols with pre-installed functional groups such as halogens, alkyls, or alkoxy groups, a diverse library of substituted 3-aryl-2(3H)-benzofuranones can be generated. Halogenated phenols are particularly useful as they provide synthetic handles for further modifications, such as cross-coupling reactions. nih.gov

A novel method involving the reaction of 3-hydroxy-2-pyrones with specific nitroalkenes allows for the creation of complex substitution patterns on the resulting benzofuranone with a high degree of regiochemical control. oregonstate.edu This strategy highlights the programmability of substitution at any position on the benzofuranone framework by carefully selecting the precursors. oregonstate.edu

| Substituted Phenol Starting Material | Typical Reaction Partner | Resulting Substitution on Benzofuranone Ring | Potential for Further Functionalization |

|---|---|---|---|

| 4-Bromophenol | Mandelic acid | 6-Bromo- | High (Suzuki, Sonogashira, Buchwald-Hartwig coupling) |

| 4-Methoxyphenol | Mandelic acid | 6-Methoxy- | Moderate (Ether cleavage) |

| 3,5-Dimethylphenol | Mandelic acid | 5,7-Dimethyl- | Low (Benzylic functionalization) |

| 4-Iodophenol | Mandelic acid | 6-Iodo- | High (Various cross-coupling reactions) nih.gov |

Modification at the 3-position Ethoxy and Phenyl Moieties

Functionalization of the existing ethoxy and phenyl groups at the C3-position offers a secondary route to structural diversity after the core has been assembled.

Ethoxy Group Modification: The 3-ethoxy group, a hemiacetal ether, can be a versatile functional handle. While stable under many conditions, it can be cleaved to reveal a 3-hydroxy group. Acid-catalyzed hydrolysis or treatment with a Lewis acid can convert the 3-ethoxy-3-phenyl derivative into 3-hydroxy-3-phenyl-2(3H)-benzofuranone. researchgate.net This hydroxylated intermediate is highly valuable and can be used for subsequent reactions, such as esterification to introduce new side chains or reaction with different alcohols to generate a library of 3-alkoxy derivatives. znaturforsch.comresearchgate.net For example, the reaction of benzofuran-3(2H)-ones with various alcohols in the presence of a catalyst like tungstophosphoric acid can yield corresponding 3-alkoxy bibenzofuran derivatives, demonstrating the reactivity of this position. znaturforsch.comresearchgate.net

Phenyl Group Modification: The 3-phenyl substituent is amenable to electrophilic aromatic substitution (SEAr) reactions, allowing for the introduction of functional groups directly onto this ring. careers360.comwikipedia.org Standard protocols for nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), sulfonation (fuming H₂SO₄), and Friedel-Crafts acylation or alkylation can be employed. wikipedia.org The existing C-O and C-C bonds attached to the phenyl ring act as ortho-, para-directing groups. libretexts.org Therefore, substitution is expected to occur primarily at the para-position (C4') and to a lesser extent at the ortho-positions (C2', C6') of the phenyl ring, assuming no significant steric hindrance from the benzofuranone core. libretexts.org

| Reaction | Typical Reagents | Substituent Introduced | Primary Position of Substitution |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | -NO₂ | para (4'-position) |

| Bromination | Br₂, FeBr₃ | -Br | para (4'-position) |

| Acylation | RCOCl, AlCl₃ | -COR | para (4'-position) |

| Sulfonation | Fuming H₂SO₄ | -SO₃H | para (4'-position) |

Strategies for Enhancing Molecular Complexity and Diversity, including Spirocyclization

To significantly increase the three-dimensionality and structural complexity of the benzofuranone scaffold, spirocyclization is a powerful strategy. This involves the formation of a new ring system that shares the C2 atom of the benzofuranone core.

One effective method is the [3+2] cycloaddition reaction. For example, (Z)-3-benzylidenebenzofuran-2(3H)-ones can react with azomethine ylides (generated in situ from an amino acid like sarcosine (B1681465) and an aldehyde/ketone like ninhydrin) to construct novel spiro-pyrrolidine derivatives fused at the C2 position. mdpi.com This multicomponent reaction is highly efficient for creating complex spiroheterocyclic compounds. mdpi.com

Another approach involves metal-mediated oxidative cyclization. A phenyliodine(III) diacetate (PIDA)/CuBr-mediated reaction has been used to construct a novel 3H,3'H-spiro[benzofuran-2,2'-benzo[b]thiophene]-3,3'-dione skeleton from (Z)-3-hydroxy-1-(2-hydroxyphenyl)-3-(2-halogenphenyl)prop-2-en-1-ones. researchgate.net This demonstrates the ability to fuse different heterocyclic systems through a spiro linkage.

Furthermore, various synthetic procedures have been developed to prepare substituted 3H,3'H-spiro[benzofuran-2,1'-isobenzofuran]-3,3'-diones and 3H-spiro[benzofuran-2,1'-cyclohexane] derivatives, showcasing the versatility of the benzofuranone core in generating diverse spirocyclic architectures. nih.govnih.gov These strategies are crucial for exploring new chemical space and developing compounds with unique steric and electronic properties.

| Spirocyclization Method | Key Reagents/Catalysts | Benzofuranone Precursor Type | Resulting Spiro-Structure | Reference |

|---|---|---|---|---|

| [3+2] Azomethine Ylide Cycloaddition | Ninhydrin, Sarcosine | 3-Benzylidenebenzofuran-2(3H)-one | Spiro[benzofuran-2,2'-pyrrolidine] | mdpi.com |

| PIDA/CuBr-Mediated Cyclization | PIDA, CuBr, Potassium ethylxanthate | Substituted 1-(2-hydroxyphenyl)prop-2-en-1-one | Spiro[benzofuran-2,2'-benzo[b]thiophene] | researchgate.net |

| Two-Step Synthesis | Simple, available starting materials | (Not specified) | Spiro[benzofuran-2,1'-isobenzofuran] | nih.gov |

| Multi-Step Synthesis from Natural Product | Filifolinol | Filifolinol derivative | Spiro[benzofuran-2,1'-cyclohexane] | nih.gov |

Post-Synthetic Functionalization via Coupling Reactions (e.g., Sonogashira)

Palladium-catalyzed cross-coupling reactions are indispensable tools for the late-stage functionalization of heterocyclic scaffolds. The Sonogashira reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is particularly effective for derivatizing the benzofuranone framework. wikipedia.orgorganic-chemistry.org

The strategy relies on the initial synthesis of a halo-substituted benzofuranone, typically an iodo- or bromo-derivative, as described in section 6.1. nih.gov This halogenated scaffold can then be coupled with a wide range of terminal alkynes using a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) in the presence of a base like triethylamine. nih.govwikipedia.org

This reaction allows for the introduction of diverse alkynyl moieties, which can serve as isosteres for other functional groups or as handles for further chemistry, such as click reactions or subsequent cyclizations. The Sonogashira coupling is known for its mild reaction conditions and tolerance of many functional groups, making it a robust method for creating libraries of complex molecules. nih.govsemanticscholar.org For example, a tandem palladium-catalyzed Sonogashira cross-coupling and heteroannulation of a di-halogenated acetophenone (B1666503) with arylacetylenes can be used to build substituted 2-arylbenzofurans, illustrating the power of this reaction in constructing the core itself or functionalizing it. semanticscholar.org

| Benzofuranone Substrate | Alkyne Partner | Typical Catalytic System | Resulting Functional Group | Reference |

|---|---|---|---|---|

| 6-Iodo-3-ethoxy-3-phenyl-2(3H)-benzofuranone | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 6-(Phenylethynyl)- | nih.gov |

| 6-Bromo-3-ethoxy-3-phenyl-2(3H)-benzofuranone | Ethynyltrimethylsilane | Pd(PPh₃)₄, CuI, Et₃N | 6-(Trimethylsilylethynyl)- | wikipedia.org |

| 5-Iodo-3-ethoxy-3-phenyl-2(3H)-benzofuranone | 1-Hexyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 5-(Hex-1-yn-1-yl)- | organic-chemistry.org |

| 7-Bromo-3-ethoxy-3-phenyl-2(3H)-benzofuranone | Propargyl alcohol | Pd(OAc)₂, PPh₃, CuI, Et₃N | 7-(3-Hydroxyprop-1-yn-1-yl)- | semanticscholar.org |

Advanced Applications of 2 3h Benzofuranone, 3 Ethoxy 3 Phenyl Derivatives in Materials Science

Development of Novel Polymeric Materials Incorporating Benzofuranone Moieties

The incorporation of benzofuranone structures into polymer chains has yielded novel materials with tailored properties. A notable example is the development of poly(benzofuran-co-arylacetic acid), a polymer that contains carboxyl, phenol (B47542), and lactone groups. researchgate.net The presence of these versatile functional groups allows for a range of chemical modifications, including cross-linking with diamines to form amide moieties, which can enhance the thermal conductivity of the material. mdpi.com

The synthesis of such polymers can be achieved through methods like the thermal polycondensation of 4-hydroxymandelic acid, which results in a phenoplast-related polymer. mdpi.com This process leads to the formation of a versatile molecular structure with lactone and carboxylic acid functionalities, offering significant flexibility in creating cured materials with specific properties for diverse applications. researchgate.netmdpi.com The reactivity of the lactone rings, for instance, can be exploited for amide bond formation, while the phenol and carboxyl groups offer further sites for functionalization. researchgate.net

Table 1: Functional Groups in Poly(benzofuran-co-arylacetic acid) and Their Reactivity

| Functional Group | Potential Reactions | Resulting Properties |

| Lactone | Amide bond formation with amines | Cross-linking, altered mechanical properties |

| Carboxyl | Esterification, amide bond formation | Functionalization, nanoparticle coating |

| Phenol | O- and/or C-propargylation | Introduction of new functionalities |

Optoelectronic Device Components and Chromophores

Benzofuran (B130515) derivatives have demonstrated significant potential in the field of optoelectronics. Their inherent fluorescent properties and chemical stability make them suitable for use in devices such as organic light-emitting diodes (OLEDs). mdpi.comresearchgate.net The benzofuranone core, in particular, can be functionalized to create chromophores with specific absorption and emission characteristics.

Antioxidant Additives for Polymer Stability and Degradation Prevention

One of the most commercially significant applications of benzofuranone derivatives is as antioxidant additives for polymers. researchgate.netgoogle.com Specifically, 3-aryl-benzofuranones are highly effective at scavenging carbon-centered radicals during the melt processing of polyolefins. researchgate.net This action helps to maintain the original molecular architecture of the polymer, preventing degradation and improving the stability of its melt flow and color, especially at high temperatures. researchgate.netgoogle.com

The antioxidant activity of these compounds is influenced by the nature and position of substituents on the 3-substituted benzene (B151609) ring. An increase in the electron-donating ability of the substituent generally enhances the antioxidant activity. researchgate.net Conversely, steric hindrance, such as a methyl group in the 2'-position, can decrease the antioxidant efficacy by impeding hydrogen donation to polymer radicals. researchgate.net Benzofuranone-based antioxidants can work synergistically with other stabilizers, such as phosphites and phenols, to further enhance polymer stability. researchgate.netresearchgate.net

Table 2: Effect of Substituents on the Antioxidant Activity of Benzofuranone Derivatives in Polypropylene (PP)

| Substituent Position | Effect on Antioxidant Activity | Rationale |

| 3-substituted benzene ring (electron-donating group) | Increased activity | Enhanced hydrogen donating ability |

| 2'-position of the benzene ring (e.g., methyl group) | Decreased activity | Steric hindrance prevents hydrogen donation |

Data synthesized from multiple research findings. researchgate.netresearchgate.net

Exploration in Dye Synthesis and Related Material Applications

The inherent chromophoric properties of the benzofuranone scaffold have led to its exploration in the synthesis of dyes. nih.govresearchgate.net Aurones, a subclass of flavonoids that feature a benzofuranone structure, are known for the golden-yellow color they impart to flowers. nih.govresearchgate.net Studies have investigated the influence of substitution in the benzofuranone ring on the UV-vis absorption spectrum of aurones, with preliminary research indicating their potential as fabric dyes. nih.gov

The benzodifuranone chromogen has also been successfully applied in the development of disperse dyes. researchgate.net These dyes exhibit good solubility in organic solvents, high extinction coefficients, and good thermal and photostability, making them suitable for coloring synthetic fibers like polyester. researchgate.net The versatility of the benzofuranone structure allows for the synthesis of a wide range of colors and a qualitative photobleaching study suggested a significant degree of stability for these aurone-based dyes. nih.gov

Future Research Directions and Emerging Trends in 2 3h Benzofuranone, 3 Ethoxy 3 Phenyl Chemistry

Integration of Artificial Intelligence and Machine Learning in Synthetic Pathway Design and Prediction

Future efforts will likely focus on developing specialized algorithms trained on datasets specific to heterocyclic chemistry. These tools will assist chemists in several key areas:

Retrosynthetic Analysis: AI programs can propose multiple disconnection strategies for complex targets, potentially uncovering non-intuitive pathways to 3,3-disubstituted benzofuranones.

Reaction Outcome Prediction: ML models can predict the yield and stereoselectivity of a reaction by analyzing the substrates, reagents, and conditions, allowing for in silico screening of potential synthetic steps. nih.gov

Condition Optimization: AI can efficiently explore the multi-dimensional space of reaction parameters (e.g., catalyst, solvent, temperature) to identify the optimal conditions for maximizing yield and selectivity. jetir.org

The development of an AI tool for synthetic chemistry is a long-term vision that aims to provide chemists with practical pathways to challenging molecular targets. stanford.edu This involves creating a "dialog" between the AI and expert chemists, where the AI can identify knowledge gaps and guide experimental efforts toward discovering novel and useful chemical transformations. stanford.edu

| AI/ML Application | Objective | Potential Impact on 2(3H)-Benzofuranone, 3-ethoxy-3-phenyl- Synthesis | Relevant Research Areas |

|---|---|---|---|

| Computer-Aided Synthesis Planning (CASP) | To identify viable and efficient retrosynthetic routes from available starting materials. | Discovery of novel, more efficient pathways to the 3,3-disubstituted core, potentially reducing step count and improving overall yield. | Deep learning models, neural networks, retrosynthesis prediction algorithms. jetir.orgnih.gov |

| Reaction Condition Recommendation | To predict the optimal catalyst, solvent, temperature, and reagents for a specific transformation. | Enhancement of yield and selectivity in the crucial C-O bond formation and C3-functionalization steps. | Machine learning models trained on reaction databases (e.g., Reaxys). jetir.org |

| Forward Reaction Prediction | To anticipate the major and minor products of a proposed reaction, including potential side reactions. | Minimization of unwanted byproducts, leading to simpler purification and higher purity of the final compound. | Graph-based neural networks, transformer models. nih.gov |

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The construction of the 3,3-disubstituted benzofuranone core presents a significant synthetic challenge, particularly the creation of the quaternary center at the C3 position. royalsocietypublishing.org Future research will heavily invest in discovering novel catalytic systems that offer superior efficiency, broader substrate scope, and precise control over stereochemistry.

Key emerging trends in this area include:

Transition-Metal Catalysis: Palladium-catalyzed C-H activation followed by intramolecular C-O bond formation has shown promise for synthesizing benzofuranones. organic-chemistry.org Future work will likely explore other transition metals and develop asymmetric variants to achieve enantioselective synthesis, which is crucial for pharmacological applications.

Gold-Catalyzed Cycloisomerization: Gold catalysts have been effectively used for the cycloisomerization of o-alkynyl phenols with alcohols, providing a flexible route to benzofuran-3(2H)-ones. chemistryviews.org Research will aim to expand the scope of this methodology to more complex substrates and reduce catalyst loading.

Acid Catalysis: Both Lewis and Brønsted acids have been employed to catalyze the synthesis of 3,3-diaryl benzofuranones through tandem Friedel-Crafts/lactonization reactions. organic-chemistry.org The development of new, highly active, and recyclable solid acid catalysts is a promising avenue for sustainable synthesis.

| Catalytic System | Reaction Type | Advantages | Future Research Focus |

|---|---|---|---|

| Palladium(II) Catalysis | Intramolecular C-H Activation / C-O Bond Formation | Direct functionalization of C-H bonds, high efficiency. organic-chemistry.org | Development of chiral ligands for enantioselective synthesis. |

| Gold(I) Catalysis | Cycloisomerization of o-Alkynyl Phenols | High chemoselectivity, broad substrate scope, mild conditions. chemistryviews.org | Lowering catalyst loading, application to more complex alcohol partners. |

| Perchloric Acid (HClO₄) or Triflic Acid (TfOH) | Tandem Friedel-Crafts / Lactonization | Metal-free, operationally simple, high yields. organic-chemistry.org | Immobilization of acid catalysts for easier separation and reuse. |

| Clay Catalysts (e.g., Montmorillonite K10) | Condensation Reactions | Environmentally benign, solvent-free conditions (with microwave), reusable. mdpi.com | Expanding the scope to a wider range of carbonyl compounds and benzofuranone precursors. |

Expanding the Scope of Green and Sustainable Synthetic Methodologies for Complex Benzofuranones

With the increasing importance of green chemistry, future synthetic strategies for complex benzofuranones will prioritize sustainability. nih.gov This involves minimizing waste, reducing energy consumption, and using less hazardous materials.

Promising directions for research include:

Solvent-Free Reactions: The use of microwave irradiation in conjunction with solid catalysts, such as clays, enables solventless condensation reactions, significantly reducing volatile organic compound (VOC) emissions. mdpi.com

Catalyst-Free Approaches: Developing reactions that proceed efficiently without a catalyst is a key goal of green chemistry. One-pot reactions of equimolar mixtures of reagents in ethanol (B145695) have been shown to produce complex heterocyclic systems, offering a simpler and more environmentally friendly synthetic route. mdpi.com

One-Pot and Domino Reactions: Designing synthetic sequences where multiple bond-forming events occur in a single reaction vessel without isolating intermediates improves efficiency and reduces solvent waste and purification steps. royalsocietypublishing.org The cascade reaction of Michael addition followed by lactonization is an elegant example of this approach for constructing 3,3-disubstituted benzofuranones. royalsocietypublishing.org

| Principle | Traditional Approach | Green/Sustainable Approach | Example |

|---|---|---|---|

| Solvent Use | Often relies on hazardous or large volumes of organic solvents (e.g., DMF, chlorinated solvents). | Solvent-free conditions or use of benign solvents like water or ethanol. | Microwave-assisted condensation on clay catalysts without solvent. mdpi.com |

| Catalysis | Use of stoichiometric reagents or heavy metal catalysts that are difficult to recycle. | Use of catalytic amounts of recyclable or non-toxic catalysts (e.g., organocatalysts, clays). | Use of piperidine (B6355638) as an organocatalyst in aqueous media. researchgate.net |

| Energy Efficiency | Prolonged heating using conventional methods. | Microwave irradiation to reduce reaction times and energy consumption. | Synthesis of acyl-aurones via microwave activation. mdpi.com |

| Process Complexity | Multi-step synthesis with isolation and purification of intermediates. | One-pot or tandem reactions to reduce steps and waste. | Cs₂CO₃-mediated cascade Michael addition/lactonization. royalsocietypublishing.org |

Advanced Computational Modeling for Predicting Novel Reactivity and Material Properties

Computational chemistry provides powerful tools for understanding molecular structure, predicting physicochemical properties, and elucidating reaction mechanisms at the atomic level. nih.gov For compounds like 2(3H)-Benzofuranone, 3-ethoxy-3-phenyl-, advanced computational modeling will be instrumental in guiding synthetic efforts and exploring potential applications.

Future research will utilize these methods to:

Predict Reactivity: Density Functional Theory (DFT) can be used to calculate molecular orbital energies (HOMO-LUMO), electrostatic potential maps, and Fukui functions. physchemres.orgresearchgate.net These descriptors help predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of new reactions.

Elucidate Reaction Mechanisms: Computational modeling can map the entire energy landscape of a proposed reaction, identifying transition states and intermediates. This insight is invaluable for optimizing reaction conditions and understanding selectivity.

Screen for Material Properties: Quantum-chemical methods can predict properties relevant to materials science, such as nonlinear optical (NLO) properties, which have been investigated for 2-phenylbenzofuran (B156813) derivatives. physchemres.org This allows for the in silico design of novel benzofuranone-based materials with specific electronic or photophysical characteristics.

Structure-Activity Relationship (SAR) Studies: By calculating various molecular descriptors for a series of benzofuranone derivatives, Quantitative Structure-Activity Relationship (QSAR) models can be built to correlate molecular structure with biological activity, accelerating the drug discovery process. researchgate.netnih.gov

| Computational Method | Predicted Property/Application | Relevance to 2(3H)-Benzofuranone, 3-ethoxy-3-phenyl- |

|---|---|---|

| Density Functional Theory (DFT) | Molecular geometry, vibrational frequencies, electronic structure (HOMO-LUMO gap), global reactivity descriptors. physchemres.org | Provides fundamental understanding of the molecule's stability, reactivity, and spectroscopic characteristics. |

| Molecular Electron Density Theory (MEDT) | Analysis of reaction mechanisms, especially cycloadditions. nih.gov | Could be used to model and predict the outcomes of reactions to further functionalize the benzofuranone core. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlates chemical structure with biological activity (e.g., anticancer, antimicrobial). researchgate.net | Enables virtual screening of designed derivatives to prioritize synthesis of the most promising drug candidates. |

| Time-Dependent DFT (TD-DFT) | Prediction of UV-Vis absorption spectra and nonlinear optical (NLO) properties. nih.gov | Guides the design of new benzofuranone-based dyes, pigments, or materials for optical applications. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 3-ethoxy-3-phenyl-2(3H)-benzofuranone?

- Methodological Answer : Synthesis often involves lactonization or cyclization of pre-functionalized precursors. For example, α-aryl-β-ethoxy carboxylic acids may undergo intramolecular esterification under acidic conditions (e.g., H₂SO₄ catalysis) to form the benzofuranone core . Characterization of intermediates via thin-layer chromatography (TLC) and FT-IR (to monitor lactone formation) is critical. Compare with analogous compounds like 3-phenyl-2(3H)-benzofuranone (C₁₄H₁₀O₂) to optimize reaction conditions .

Q. How can spectroscopic techniques (NMR, MS) be optimized to characterize this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Focus on signals for the ethoxy group (δ ~1.3 ppm for CH₃, δ ~3.5–4.0 ppm for OCH₂) and the phenyl substituent (aromatic protons at δ ~7.0–7.5 ppm). The lactone carbonyl typically appears at δ ~170–175 ppm in ¹³C NMR .

- Mass Spectrometry : Compare experimental exact mass (e.g., 374.13656 g/mol for similar benzofuranones ) with computed values using tools like NIST MS Library or High-Resolution MS (HRMS) . Discrepancies >5 ppm warrant re-evaluation of purity or fragmentation pathways .

Q. What factors influence the stability of 3-ethoxy-3-phenyl-2(3H)-benzofuranone under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies :

- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition onset temperatures (e.g., predicted boiling point ~515°C ).

- pH Stability : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC-UV at 24-hour intervals. Lactones are prone to hydrolysis under alkaline conditions, so prioritize neutral or acidic storage .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) elucidate the electronic and steric effects of the ethoxy and phenyl substituents?

- Methodological Answer : Perform Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to:

- Map electrostatic potential surfaces to identify nucleophilic/electrophilic regions.

- Calculate bond dissociation energies (BDEs) for the lactone ring to predict stability under oxidative stress .

- Compare computed properties (e.g., topological polar surface area (TPSA) ~72.45 Ų ) with experimental data to validate models.

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting or MS fragments)?

- Methodological Answer :

- For NMR discrepancies : Use 2D NMR (COSY, HSQC, HMBC) to assign coupling patterns. For example, unexpected splitting in the ethoxy group may indicate restricted rotation or impurity .

- For MS anomalies : Cross-reference with EPA/NIH spectral databases . If a fragment at m/z 162 (C₁₀H₁₀O₂) is observed, consider contamination with 3,3-dimethyl derivatives .

Q. How can the bioactivity of this compound be assessed in natural product contexts?

- Methodological Answer :

- Antioxidant Assays : Use DPPH/ABTS radical scavenging assays to compare activity with natural benzofuranones (e.g., dehydrocostus lactone ).

- GC-MS Profiling : Co-extract with endophytic fungi (e.g., Static Cultures) and identify synergistic metabolites via HELP (Heuristic Evolving Latent Projections) analysis .

Q. What chromatographic methods are optimal for enantiomeric resolution of stereoisomers?

- Methodological Answer : Employ chiral HPLC with cellulose-based columns (e.g., Chiralpak® IA) and isocratic elution (hexane:isopropanol, 90:10). Monitor enantiomer ratios using circular dichroism (CD) . For complex mixtures, Supercritical Fluid Chromatography (SFC) offers higher resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.